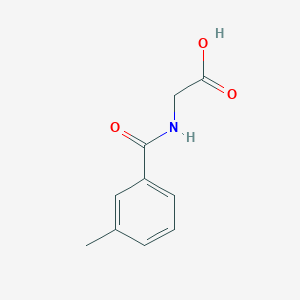![molecular formula C14H17ClN2O B028839 4-[(7-氯-4-喹啉基)氨基]-1-戊醇 CAS No. 10500-64-8](/img/structure/B28839.png)
4-[(7-氯-4-喹啉基)氨基]-1-戊醇
描述
Synthesis Analysis
The synthesis of quinoline derivatives can involve various methodologies, including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods start from suitable precursors to construct either the quinoline or the coumarin rings, indicating the versatility and adaptability of synthetic approaches to quinoline derivatives (Patra & Kar, 2021).
Molecular Structure Analysis
Quinoline derivatives, including 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, are characterized by high electron density due to 10-π and 2-non-bonding electrons. These compounds effectively form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their molecular structure's capability to interact and bind with other chemical entities (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties
Quinoline derivatives exhibit reasonable effectiveness against metallic corrosion, which can be attributed to their chemical properties, particularly their ability to adsorb and form stable complexes. The presence of polar substituents such as hydroxyl (–OH), methoxy (–OMe), amino (–NH2), and nitro (–NO2) groups in their structure enhances their adsorption capabilities and their application as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives like 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, such as solubility, boiling point, and melting point, are critical for their application in various industries. Although specific data on this compound were not found in the provided literature, quinoline derivatives generally exhibit properties suitable for their widespread use in pharmaceuticals, agrochemicals, and corrosion inhibition.
Chemical Properties Analysis
The chemical properties of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, including reactivity with other compounds and stability under various conditions, are pivotal for its application in creating anticorrosive materials and potential pharmacological uses. These properties are influenced by the quinoline moiety's electronic structure and the presence of functional groups that can participate in chemical reactions (Verma, Quraishi, & Ebenso, 2020).
科学研究应用
1. Antimalarial Effects
- Application Summary : This compound has been synthesized and studied for its antimalarial effects. It was created by condensing 4,7-dichloroquinoline and 4,7-dichloroquinoline N omega-oxide with appropriately substituted 4-amino-2-[(diethylamino)methyl]-6-alkylphenol dihydrochlorides .
- Methods of Application : The precursors were prepared in a six-step synthesis starting from available 2-alkylphenols .
- Results or Outcomes : Several of the title compounds displayed potent antimalarial activity in mice .
2. Antimicrobial Activity
- Application Summary : Novel 7-chloro-4-aminoquinoline derivatives have been synthesized and tested for their antimicrobial activity. These were created by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
- Methods of Application : The intermediates were treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .
3. Antiviral Effects
- Application Summary : The 4-Aminoquinoline nucleus (4-AQ) is used in designing bioactive compounds displaying antiviral activities .
- Methods of Application : The compounds are synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
- Results or Outcomes : The compounds have shown potential as antiviral agents .
4. Pharmaceutical Primary Standard
- Application Summary : “4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol” can be used as a pharmaceutical primary standard for the determination of the analyte in pharmaceutical formulations, and biological samples .
- Methods of Application : The compound is used as a reference standard in various analytical techniques .
- Results or Outcomes : The use of this compound as a primary standard helps ensure the accuracy of the analytical results .
5. Anti-virulence Effects
- Application Summary : The 4-Aminoquinoline nucleus (4-AQ) is used in designing bioactive compounds displaying anti-virulence activities .
- Methods of Application : The compounds are synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
- Results or Outcomes : The compounds have shown potential as anti-virulence agents .
6. Anti-inflammatory and Immune-modulatory Effects
- Application Summary : The 4-Aminoquinoline nucleus (4-AQ) is used in designing bioactive compounds displaying anti-inflammatory, immune-modulatory activities .
- Methods of Application : The compounds are synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
- Results or Outcomes : The compounds have shown potential as anti-inflammatory and immune-modulatory agents .
属性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKCXDUDOUBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328190 | |
| Record name | GNF-Pf-1978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | |
CAS RN |
10500-64-8 | |
| Record name | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10500-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((7-Chloro-4-quinolinyl)amino)-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNF-Pf-1978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((7-CHLORO-4-QUINOLINYL)AMINO)-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJE6FV8MPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



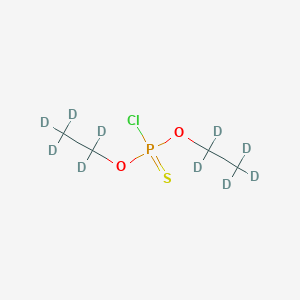
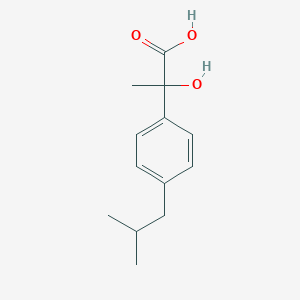
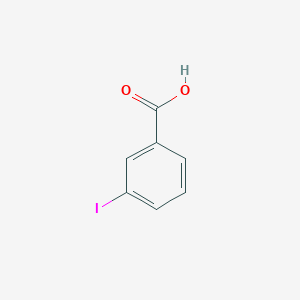
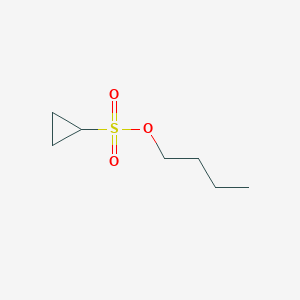
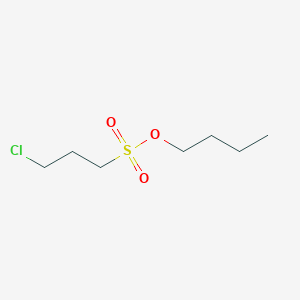
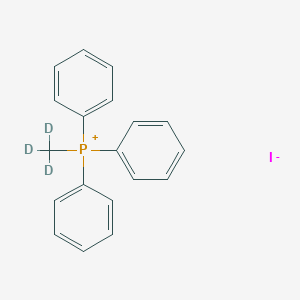
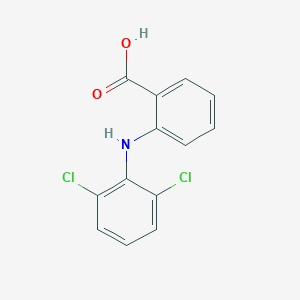
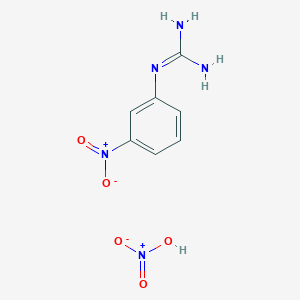
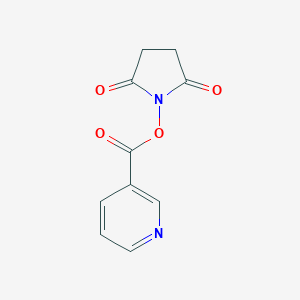
![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)


